molecular formula C17H22N4O3S B5203408 4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine

4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine

Cat. No. B5203408
M. Wt: 362.4 g/mol
InChI Key: RLEFMEDXYIBHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine, also known as MAT, is a chemical compound that has been widely studied in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cellular processes. Specifically, 4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been shown to inhibit the activity of the fungal enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of fungal cell membrane integrity, ultimately resulting in cell death.
Biochemical and Physiological Effects:
4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been shown to exhibit potent antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases. 4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has also been shown to exhibit low toxicity in vitro, suggesting that it may have a favorable safety profile for use in humans.

Advantages and Limitations for Lab Experiments

One advantage of 4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is its potent antifungal and antibacterial activity, which makes it a promising candidate for the development of new antimicrobial agents. Additionally, its low toxicity in vitro suggests that it may have a favorable safety profile for use in humans. However, one limitation of 4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

For research on 4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine could include the development of new antimicrobial agents, investigation of its potential therapeutic applications, and further elucidation of its mechanism of action.

Synthesis Methods

4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine can be synthesized through a multistep process involving the reaction of morpholine with 4-methoxybenzyl chloride, followed by the reaction of the resulting product with 5-amino-1,2,4-triazole-3-thiol and acetic anhydride. The final product is obtained through purification and isolation processes.

Scientific Research Applications

4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents. Additionally, 4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-20-15(11-13-3-5-14(23-2)6-4-13)18-19-17(20)25-12-16(22)21-7-9-24-10-8-21/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEFMEDXYIBHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCOCC2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

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